molecular formula C18H13FN6 B11535475 5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole

5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole

Cat. No.: B11535475
M. Wt: 332.3 g/mol
InChI Key: WKVBTFJOJWETFR-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a naphthyl group, and a tetrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H13FN6

Molecular Weight

332.3 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-1-naphthalen-1-yltetrazol-5-amine

InChI

InChI=1S/C18H13FN6/c19-15-10-8-13(9-11-15)12-20-21-18-22-23-24-25(18)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,21,22,24)/b20-12+

InChI Key

WKVBTFJOJWETFR-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with naphthyl isocyanide under controlled conditions to yield the final tetrazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
  • 2-(4-Fluorophenyl)-5-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE stands out due to its unique combination of a fluorophenyl group, a naphthyl group, and a tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.